molecular formula C16H14N2O2S B2906106 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide CAS No. 1428375-50-1

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide

Cat. No.: B2906106
CAS No.: 1428375-50-1
M. Wt: 298.36
InChI Key: BEZNRPVYAZDPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide: is an organic compound that features a picolinamide core substituted with furan and thiophene groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide typically involves the following steps:

    Formation of the Picolinamide Core: This can be achieved by reacting picolinic acid with an amine under dehydrating conditions.

    Substitution with Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halide precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions might target the amide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide: may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the picolinamide core might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide
  • N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)picolinamide
  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)picolinamide

Uniqueness

The unique combination of furan and thiophene groups in N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide might confer distinct electronic properties, making it particularly interesting for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(15-5-1-2-7-17-15)18(10-13-6-8-20-12-13)11-14-4-3-9-21-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZNRPVYAZDPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.